Cas no 2649068-59-5 (7-(2-isocyanatopropan-2-yl)-1H-indole)
7-(2-isocyanatopropan-2-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 7-(2-isocyanatopropan-2-yl)-1H-indole
- 2649068-59-5
- EN300-1772768
-
- Inchi: 1S/C12H12N2O/c1-12(2,14-8-15)10-5-3-4-9-6-7-13-11(9)10/h3-7,13H,1-2H3
- InChI Key: SRAOQJZYQWSENP-UHFFFAOYSA-N
- SMILES: O=C=NC(C)(C)C1C=CC=C2C=CNC=12
Computed Properties
- Exact Mass: 200.094963011g/mol
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 45.2Ų
7-(2-isocyanatopropan-2-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1772768-0.05g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1772768-0.1g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1772768-0.25g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1772768-0.5g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1772768-1.0g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1772768-2.5g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1772768-5.0g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1772768-10.0g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1772768-1g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1772768-5g |
7-(2-isocyanatopropan-2-yl)-1H-indole |
2649068-59-5 | 5g |
$2858.0 | 2023-09-20 |
7-(2-isocyanatopropan-2-yl)-1H-indole Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 7-(2-isocyanatopropan-2-yl)-1H-indole
Introduction to 7-(2-isocyanatopropan-2-yl)-1H-indole (CAS No. 2649068-59-5)
7-(2-isocyanatopropan-2-yl)-1H-indole, identified by the chemical abstracts service number CAS No. 2649068-59-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features an indole core conjugated with a propyl isocyanate group, making it a versatile intermediate for the synthesis of biologically active molecules. The unique structural motif of this compound has garnered attention due to its potential in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
The indole ring, a prominent structural unit in numerous pharmacologically relevant compounds, is known for its ability to interact with biological targets such as enzymes and receptors. The incorporation of an isocyanate group at the 7-position of the indole scaffold introduces reactivity that can be exploited for further functionalization. This reactivity makes 7-(2-isocyanatopropan-2-yl)-1H-indole a valuable building block for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in the development of indole derivatives as potential therapeutic agents. The isocyanate functionality in 7-(2-isocyanatopropan-2-yl)-1H-indole allows for the formation of urea or carbamate linkages upon reaction with nucleophiles, which are common motifs in drug design. These modifications can lead to compounds with improved pharmacokinetic properties and reduced toxicity. Moreover, the indole scaffold has been extensively studied for its role in various biological processes, including neurotransmitter receptor binding and antioxidant activity.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 7-(2-isocyanatopropan-2-yl)-1H-indole. These improvements have opened up new avenues for exploring its pharmacological potential. For instance, modern techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields, making it more feasible to conduct large-scale screenings and derivatization studies.
The compound's structural features also make it an attractive candidate for exploring structure-activity relationships (SAR). By systematically modifying the indole core or the propyl isocyanate group, researchers can gain insights into how different structural elements influence biological activity. Such studies are crucial for optimizing drug candidates and improving their efficacy while minimizing side effects.
One particularly promising area of research involves the use of 7-(2-isocyanatopropan-2-yl)-1H-indole in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, it is possible to develop targeted therapies that address underlying pathological mechanisms. The isocyanate group provides a handle for covalent bonding strategies, which can enhance binding interactions with kinase active sites.
Another emerging application of 7-(2-isocyanatopropan-2-yl)-1H-indole is in the field of immunomodulation. The indole derivative has shown promise as an immunoregulatory agent, capable of modulating immune responses through interaction with receptors such as Toll-like receptors (TLRs) and aryl hydrocarbon receptors (AhRs). These interactions can lead to the development of novel immunotherapies for conditions like autoimmune diseases and chronic inflammation.
The synthesis of 7-(2-isocyanatopropan-2-yl)-1H-indole involves several key steps that highlight its synthetic utility. Typically, it begins with the preparation of an indole derivative followed by functionalization at the 7-position using an appropriate isocyanate precursor. Recent studies have demonstrated that employing catalytic methods can enhance reaction efficiency and selectivity, reducing unwanted byproducts and improving overall yields.
The handling and storage of 7-(2-isocyanatopropan-2-yl)-1H-indole require careful consideration due to its reactive nature. Isocyanates are known for their reactivity with moisture and nucleophiles, necessitating storage under inert conditions to prevent degradation. Proper safety protocols must be followed when working with this compound to ensure both personal safety and experimental integrity.
As research continues to uncover new biological activities and synthetic applications, 7-(2-isocyanatopropan-2-yl)-1H-indole is poised to play a pivotal role in pharmaceutical innovation. Its unique structural features offer a rich platform for drug discovery, enabling researchers to explore diverse therapeutic modalities. With ongoing advancements in synthetic chemistry and computational biology, the future looks promising for harnessing this compound's potential in addressing unmet medical needs.
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